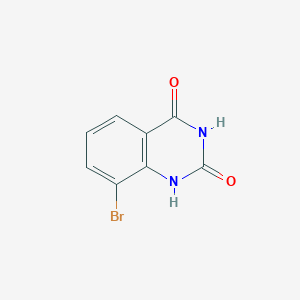

8-Bromoquinazoline-2,4-diol

Description

8-Bromoquinazoline-2,4-diol (CAS: 331646-99-2) is a brominated quinazoline derivative with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol. Key physicochemical properties include:

- Density: 1.959 g/cm³

- Boiling point: 537.6°C at 760 mmHg

- Flash point: 278.9°C

- Vapor pressure: 3.58 × 10⁻¹² mmHg at 25°C .

The compound features a quinazoline backbone substituted with a bromine atom at position 8 and hydroxyl groups at positions 2 and 4. This structural arrangement confers unique electronic properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

8-bromo-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKSYDAOQDFHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625747 | |

| Record name | 8-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331646-99-2 | |

| Record name | 8-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from 2-Amino-3-bromobenzoic Acid

One of the most effective methods involves the reaction of 2-amino-3-bromobenzoic acid with urea:

- Reaction Conditions :

- Temperature : 200 °C

- Time : 3 hours

- Yield : Approximately 100%

The reaction proceeds as follows:

- Mix 10.8 g (50 mmol) of 2-amino-3-bromobenzoic acid with 15 g (250 mmol) of urea.

- Stir the mixture at 200 °C for three hours.

- Cool the reaction mixture and pour it into ice-water.

- Collect the solid by filtration, wash with water, and dry in vacuo.

This method is notable for its high yield and simplicity, making it a preferred choice in laboratory settings.

Alternative Synthesis via Bromination and Hydroxylation

Another approach to synthesize related quinazoline derivatives includes bromination and hydroxylation steps:

- Starting Material : Quinazoline or its derivatives

- Bromination : Introduce bromine at specific positions using N-bromosuccinimide in acetic acid.

- Hydroxylation : Use hydrogen peroxide or sodium hydroxide to introduce hydroxyl groups at the desired positions.

This method allows for the modification of quinazoline derivatives to create compounds with varied biological activities.

Reaction Mechanisms

The preparation methods involve several key chemical reactions:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic substitution | Urea | High temperature (200 °C) |

| 2 | Halogenation | N-bromosuccinimide | Acetic acid |

| 3 | Hydroxylation | Hydrogen peroxide or sodium hydroxide | Controlled conditions |

These reactions leverage the reactivity of nitrogen and carbon centers in quinazoline derivatives to achieve desired substitutions and modifications.

Summary of Yields and Conditions

The following table summarizes the yields and conditions for different synthetic routes:

| Method | Yield (%) | Temperature (°C) | Time (hours) |

|---|---|---|---|

| Reaction with urea | ~100 | 200 | 3 |

| Bromination followed by hydroxylation | Variable (typically >60) | Varies | Varies |

This data indicates that while some methods may yield lower percentages, they can still be valuable depending on the specific requirements of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-Bromoquinazoline-2,4-diol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 8-substituted quinazoline-2,4-diols.

Oxidation Reactions: Products include quinazoline-2,4-dione derivatives.

Reduction Reactions: Products include dihydroquinazoline derivatives.

Scientific Research Applications

Pharmacological Applications

1. Treatment of Metabolic Disorders

8-Bromoquinazoline-2,4-diol has been identified as a promising candidate for the treatment of metabolic disorders such as Type 2 diabetes and obesity. Research indicates that compounds in this class can modulate c-Jun N-terminal kinases (JNKs), which are crucial in regulating insulin secretion and glucose metabolism. By increasing hepatic glucose uptake, these compounds may help lower blood glucose levels, thereby providing therapeutic benefits for individuals with insulin resistance or metabolic syndrome .

2. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, making it relevant for treating conditions characterized by chronic inflammation. Studies suggest that this compound can influence pathways involved in inflammatory responses, potentially offering relief for diseases such as rheumatoid arthritis and inflammatory bowel disease .

3. Cancer Therapy

Research has shown that this compound can inhibit epithelial-mesenchymal transition (EMT) in cancer cells, a process that contributes to metastasis and chemotherapy resistance. By targeting this transition, the compound may help reduce the stem cell-like properties of cancer cells, thereby enhancing the efficacy of existing cancer treatments .

Data Table: Summary of Applications

Case Studies

Case Study 1: Diabetes Management

In a study exploring the effects of this compound on diabetic models, researchers found that administration led to a significant decrease in fasting blood glucose levels and improved insulin sensitivity. The compound's ability to enhance hepatic glucose uptake was highlighted as a key mechanism contributing to these effects.

Case Study 2: Cancer Metastasis

A separate investigation into the anti-cancer properties of this compound demonstrated its effectiveness in reducing tumor size and inhibiting metastasis in animal models of breast cancer. The study concluded that the compound's action on EMT pathways could be pivotal in developing new cancer therapies.

Mechanism of Action

The mechanism of action of 8-Bromoquinazoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 8-position may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical differences between 8-Bromoquinazoline-2,4-diol and its analogs:

Functional Group Impact on Properties

Bromine Position :

- This compound vs. 7-Bromoquinazoline-2,4(1H,3H)-dione : Bromine at C8 (vs. C7) alters resonance stabilization, affecting acidity of hydroxyl groups and binding affinity in biological systems .

Nitro vs. Hydroxyl Groups :

- 8-Bromo-6-nitro-1H-quinazoline-2,4-dione exhibits higher electrophilicity compared to this compound due to the electron-withdrawing nitro group, making it more reactive in nucleophilic substitution reactions .

Chlorine Substitution :

- 8-Bromo-2,4-dichloroquinazoline replaces hydroxyl groups with chlorines, increasing electronegativity and enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Methyl and Ketone Modifications :

Similarity Scores and Structural Trends

- High Similarity (0.85–0.94) : Compounds like 8-Bromo-2,4-dichloroquinazoline (similarity: 0.94) retain the bromine and quinazoline core but differ in functional groups, highlighting the role of halogen and oxygen substituents .

Research Implications

- Pharmaceutical Applications : The diol groups in this compound facilitate interactions with enzymes or receptors, whereas nitro or chlorine substitutions (e.g., in 309295-31-6 or 38267-96-8) may improve metabolic stability .

- Synthetic Chemistry : Bromine at C8 positions the compound for regioselective functionalization, contrasting with C7-brominated analogs (e.g., 114703-12-7), which may require different catalytic conditions .

Biological Activity

8-Bromoquinazoline-2,4-diol is a derivative of quinazoline, a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound, with the molecular formula C8H5BrN2O2, is characterized by the presence of a bromine atom at the 8-position, which influences its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The bromine substituent enhances the compound's binding affinity to various enzymes and receptors, modulating essential biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression and inflammation.

- Receptor Interaction : It may act on receptors associated with various cellular signaling pathways, influencing cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study involving various quinazoline derivatives demonstrated that compounds similar to this compound showed potent antiproliferative effects against multiple cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer) and SW480 (colorectal cancer) cell lines using the MTT assay. The results highlighted that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like Erlotinib and Doxorubicin .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 8a | MCF-7 | 15.85 ± 3.32 | More potent than Erlotinib (9.9 ± 0.14) |

| 8a | SW480 | 17.85 ± 0.92 | - |

| Control (Erlotinib) | MCF-7 | 9.9 ± 0.14 | - |

| Control (Cisplatin) | MCF-7 | Not specified | - |

This selectivity for cancer cells over normal cells (e.g., MRC-5) indicates a promising therapeutic window for further development.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains, although detailed data on its spectrum of activity remains limited.

Anti-inflammatory Effects

The compound’s potential anti-inflammatory properties are also under investigation. By modulating inflammatory pathways through enzyme inhibition, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Cytotoxicity Studies : A series of quinazoline derivatives were synthesized and tested for cytotoxicity against cancer cell lines. The findings indicated that structural modifications significantly influenced their potency, with certain substitutions leading to enhanced activity against tumorigenic cells while sparing normal cells .

- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding interactions between this compound and key proteins such as EGFR (epidermal growth factor receptor). These studies revealed favorable binding energies and interactions with critical residues in the active site of EGFR-mutated variants .

- Synthesis and Characterization : The synthesis of this compound typically involves bromination of quinazoline-2,4-diol under controlled conditions to ensure selectivity at the 8-position. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compounds.

Q & A

Q. Data Example :

| Condition | Yield (%) | Purity (HPLC) | Byproducts Identified |

|---|---|---|---|

| NBS in DMF, 70°C | 68 | 95% | 6-Bromo isomer (3%) |

| Br₂ in H₂SO₄, 50°C | 55 | 89% | Oxidized derivatives (8%) |

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic Research Focus

- : Look for aromatic protons at δ 7.5–8.5 ppm (quinazoline ring) and hydroxyl peaks (δ 10–12 ppm, broad). The bromine substituent deshields adjacent protons, causing distinct splitting patterns.

- IR Spectroscopy : Confirm O-H stretches (~3200 cm⁻¹) and C-Br bonds (~550 cm⁻¹).

- HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and verify molecular ion peaks ().

and emphasize NMR and HPLC for validating intermediates and final products .

How should researchers resolve contradictory cytotoxicity data for this compound across different cancer cell lines?

Advanced Research Focus

Discrepancies may arise from cell-specific uptake, metabolic stability, or off-target effects. Methodological approaches include:

- Dose-Response Curves : Use a wider concentration range (nM to μM) to identify IC₅₀ variability.

- Metabolic Profiling : Incubate the compound with liver microsomes (’s diol degradation study ) to assess stability.

- Target Validation : Perform kinase inhibition assays (e.g., EGFR binding, as in ) to confirm mechanism specificity.

- Synergistic Studies : Test combined effects with standard chemotherapeutics to rule out interference.

What computational methods can predict the impact of the 8-bromo substituent on quinazoline-2,4-diol’s bioactivity?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate electron density maps to evaluate bromine’s electron-withdrawing effects on the quinazoline ring.

- Molecular Docking : Simulate binding interactions with EGFR (PDB: 1M17) to compare 8-bromo vs. non-brominated analogs.

- ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic liabilities introduced by bromine.

How can researchers ensure reproducibility in biological assays involving this compound?

Q. Basic Research Focus

- Standardized Protocols : Pre-treat cells with identical culture conditions (passage number, serum concentration).

- Compound Stability : Store solutions in anhydrous DMSO at -20°C and confirm stability via HPLC before each assay.

- Positive Controls : Include known EGFR inhibitors (e.g., Gefitinib) to validate assay performance ( ).

What are the key challenges in scaling up this compound synthesis for preclinical studies?

Q. Advanced Research Focus

- Purification at Scale : Replace column chromatography with recrystallization or fractional distillation.

- Solvent Recovery : Optimize DMF or ethanol recycling to reduce costs.

- Byproduct Management : Implement inline IR or PAT (Process Analytical Technology) to monitor reaction kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.